molecular formula C9H7ClN2OS B12988831 4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde

4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde

Cat. No.: B12988831
M. Wt: 226.68 g/mol
InChI Key: GSVCMEXADGHSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings The presence of these rings makes it a versatile compound in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride

Uniqueness

What sets 4-((4-Chloro-1H-pyrazol-1-yl)methyl)thiophene-2-carbaldehyde apart from similar compounds is its unique combination of pyrazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials with specific desired properties .

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C9H7ClN2OS/c10-8-2-11-12(4-8)3-7-1-9(5-13)14-6-7/h1-2,4-6H,3H2

InChI Key

GSVCMEXADGHSFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C=C(C=N2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.